3-Hydrazinylpropan-1-ol
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, conditions, and mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be found in chemical databases .Scientific Research Applications
Catalytic Applications
3-Hydrazinylpropan-1-ol and its derivatives are utilized in catalytic processes. For instance, certain 1,3-diols, which can be synthesized from compounds related to this compound, are used as catalysts in the asymmetric addition of diethylzinc to aromatic aldehydes, achieving high enantiomeric excesses (Sarvary, Wan, & Frejd, 2002). Additionally, these catalysts have shown significant non-linear effects in stereoselectivity, indicating their potential for tailored catalytic applications (Li ShengJian, Jiang Yao-zhong, Mi Aiqiao, & Yang Guishu, 1993).
Chemosensor Development
Compounds derived from hydrazinylpropanol, such as hydrazinopyrimidines, have been developed as highly sensitive chemosensors for detecting aluminum ions (Al3+). These sensors exhibit significant fluorescence enhancement upon binding with Al3+, making them useful for practical applications like bioimaging in cell lines (Das et al., 2018).
Organic Synthesis
This compound derivatives have been employed in the synthesis of various organic compounds. For example, 3-hydrazinylquinoxalin-2-ol has been used as an intermediate in synthesizing diverse quinoxaline ring systems, demonstrating the versatility of these compounds in organic synthesis (Waly, El-Gogary, & El-Sepelgy, 2009).
Antimicrobial and Antimalarial Research
Several derivatives of this compound have shown promise in antimicrobial and antimalarial research. For instance, certain aminopropan-2-ols, closely related to this compound, have demonstrated activity against malaria strains, indicating potential therapeutic applications (Robin et al., 2007). Moreover, compounds like 3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile have been evaluated for their effectiveness in inhibiting immune complex-induced inflammation, showcasing the diverse biological applications of these derivatives (Haviv et al., 1988).
Biochemical Applications
In biochemical research, compounds related to this compound have been used to release both N- and O-linked oligosaccharides from glycoproteins. This process, involving hydrazinolysis, is critical for studying the structure and function of glycoproteins (Patel et al., 1993).
Analytical and Environmental Chemistry
In analytical and environmental chemistry, derivatives of this compound have been investigated for their potential in different applications. For example, studies have looked into the hydroxyaldehyde products from reactions involving Z-3-hexen-1-ol and 2-methyl-3-buten-2-ol, which are related to this compound, to assess their environmental impact and analytical measurement methods (Reisen, Aschmann, Atkinson, & Arey, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-hydrazinylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c4-5-2-1-3-6/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRXHQRDCIXTCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNN)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512338 | |
Record name | 3-Hydrazinylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40440-12-8 | |
Record name | 3-Hydrazinylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80512338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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